

A Comparative Spectroscopic Analysis of (3,4-Dimethylphenyl)methanol and Its Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,4-Dimethylbenzyl alcohol*

Cat. No.: *B151403*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of (3,4-Dimethylphenyl)methanol and Structurally Related Benzyl Alcohols.

This guide provides a comprehensive comparison of the spectroscopic data for (3,4-Dimethylphenyl)methanol alongside its isomers—(2,3-Dimethylphenyl)methanol, (2,5-Dimethylphenyl)methanol, and (3,5-Dimethylphenyl)methanol—and the parent compound, benzyl alcohol. The presented data, including ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data points for (3,4-Dimethylphenyl)methanol and its related compounds. These values have been compiled from various spectral databases and literature sources.

^1H NMR Spectral Data (CDCl₃, 400 or 500 MHz)

Compound	Ar-H (ppm)	-CH ₂ - (ppm)	-OH (ppm)	-CH ₃ (ppm)
(3,4-Dimethylphenyl) methanol	7.10-7.15 (m, 3H)	4.63 (s, 2H)	1.65 (s, 1H)	2.25 (s, 6H)
(2,3-Dimethylphenyl) methanol	6.95-7.15 (m, 3H)	4.69 (s, 2H)	1.70 (s, 1H)	2.29 (s, 3H), 2.19 (s, 3H)
(2,5-Dimethylphenyl) methanol	7.05 (s, 1H), 6.98 (d, 1H), 6.92 (d, 1H)	4.62 (s, 2H)	1.68 (s, 1H)	2.30 (s, 3H), 2.25 (s, 3H)
(3,5-Dimethylphenyl) methanol	6.95 (s, 1H), 6.85 (s, 2H)	4.60 (s, 2H)	1.72 (s, 1H)	2.29 (s, 6H)
Benzyl Alcohol	7.25-7.40 (m, 5H)	4.67 (s, 2H)	2.10 (br s, 1H)	-

¹³C NMR Spectral Data (CDCl₃, 101 or 126 MHz)

Compound	Ar-C (ppm)	-CH ₂ - (ppm)	-CH ₃ (ppm)
(3,4-Dimethylphenyl)methanol	138.2, 136.8, 135.0, 129.9, 128.0, 125.5	65.2	19.8, 19.3
(2,3-Dimethylphenyl)methanol	138.8, 137.2, 136.1, 129.5, 128.4, 125.8	63.1	20.4, 16.0
(2,5-Dimethylphenyl)methanol	138.1, 135.8, 130.3, 129.8, 128.7, 128.2	63.5	21.0, 19.0
(3,5-Dimethylphenyl)methanol	140.9, 137.9, 129.2, 125.1	65.3	21.3
Benzyl Alcohol	140.9, 128.6, 127.6, 127.0	65.2	-

Infrared (IR) Spectral Data (Liquid Film or KBr Pellet, cm^{-1})

Compound	O-H Stretch	C-H (Aromatic)	C-H (Aliphatic)	C-O Stretch
(3,4-Dimethylphenyl) methanol	~3350 (broad)	~3020	~2920, 2860	~1030
(2,3-Dimethylphenyl) methanol	~3340 (broad)	~3010	~2930, 2870	~1025
(2,5-Dimethylphenyl) methanol	~3330 (broad)	~3015	~2925, 2865	~1020
(3,5-Dimethylphenyl) methanol	~3360 (broad)	~3025	~2915, 2855	~1035
Benzyl Alcohol	~3340 (broad)	~3030	~2930, 2870	~1028

Mass Spectrometry Data (Electron Ionization, m/z)

Compound	Molecular Ion [M] ⁺	Base Peak	Key Fragments
(3,4-Dimethylphenyl) methanol	136	121	105, 91, 77
(2,3-Dimethylphenyl) methanol	136	121	105, 91, 77
(2,5-Dimethylphenyl) methanol	136	121	105, 91, 77
(3,5-Dimethylphenyl) methanol	136	121	105, 91, 77
Benzyl Alcohol	108	107	79, 77, 51

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.

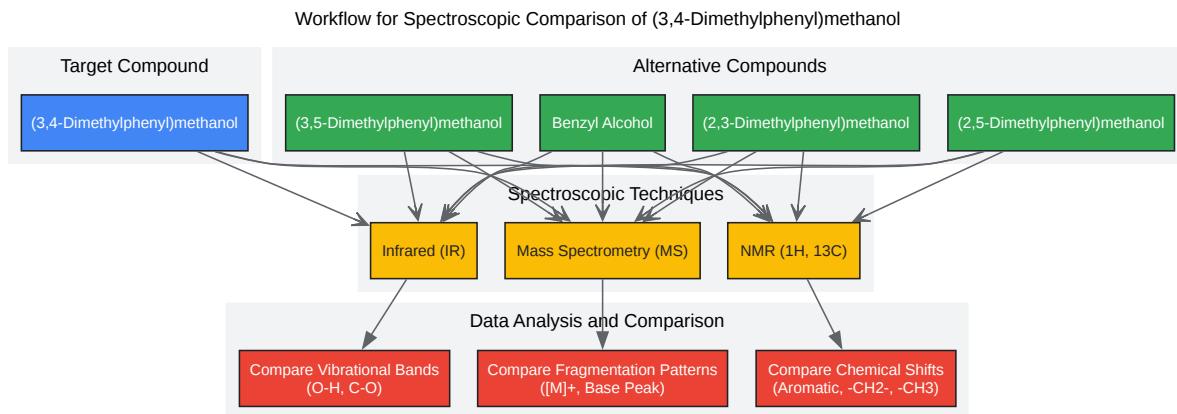
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition: Proton NMR spectra were recorded on a 400 or 500 MHz spectrometer. A standard single-pulse experiment was used with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16 to 32 scans.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same instrument at a frequency of 101 or 126 MHz. A proton-decoupled pulse sequence was used with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and typically 1024 or more scans to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent signal of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- **Sample Preparation (Liquid Film):** For liquid samples, a single drop of the neat compound was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- **Sample Preparation (KBr Pellet):** For solid samples, approximately 1-2 mg of the compound was finely ground with ~100 mg of dry KBr powder. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The IR spectrum was recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or a pure KBr

pellet) was collected first. The sample was then placed in the beam path, and the spectrum was typically acquired over the range of 4000-400 cm^{-1} by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .


- Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample was placed in a capillary tube. For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) was injected.
- Ionization: Electron ionization (EI) was used with a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions were separated by a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of approximately 40-400 amu.
- Data Interpretation: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Comparison

The following diagram illustrates the logical workflow for comparing the spectroscopic data of (3,4-Dimethylphenyl)methanol with its alternatives.

[Click to download full resolution via product page](#)

Caption: Workflow for the comparative analysis of spectroscopic data.

- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of (3,4-Dimethylphenyl)methanol and Its Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151403#spectroscopic-data-for-3-4-dimethylphenylmethanol\]](https://www.benchchem.com/product/b151403#spectroscopic-data-for-3-4-dimethylphenylmethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com